molecular formula C14H13N3OS B2825776 N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(thiophen-2-yl)acetamide CAS No. 1396707-29-1

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2825776
CAS No.: 1396707-29-1
M. Wt: 271.34
InChI Key: MJYZPINCKHZDGK-UHFFFAOYSA-N
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Description

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazolo[1,5-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Formation of the acetamide group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyridine derivatives: Compounds with similar core structures but different substituents.

    Thiophene derivatives: Compounds with the thiophene ring but different attached groups.

Uniqueness

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine and thiophene rings, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(8-12-4-3-7-19-12)15-9-11-10-16-17-6-2-1-5-13(11)17/h1-7,10H,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYZPINCKHZDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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